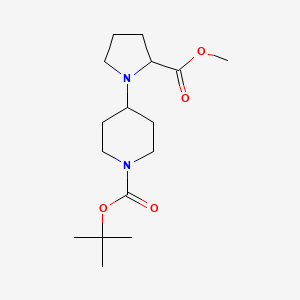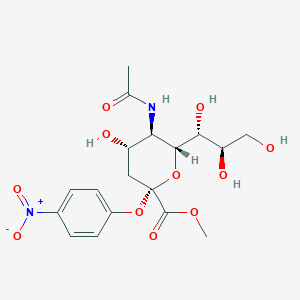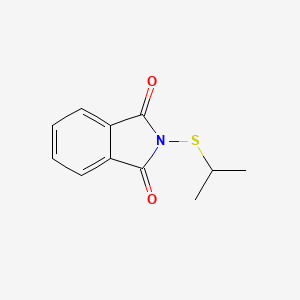
(2-Fluoro-6-isopropylpyridin-4-yl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Fluoro-6-isopropylpyridin-4-yl)boronic acid is an organoboron compound with the molecular formula C8H11BFNO2. It is a derivative of pyridine, substituted with a fluoro group at the 2-position, an isopropyl group at the 6-position, and a boronic acid group at the 4-position. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Fluoro-6-isopropylpyridin-4-yl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the Miyaura borylation reaction, where an aryl halide reacts with bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is usually carried out under mild conditions, such as room temperature or slightly elevated temperatures, and in an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Continuous flow setups and automated systems are often employed to handle the reagents and control the reaction conditions precisely. This ensures high yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
(2-Fluoro-6-isopropylpyridin-4-yl)boronic acid primarily undergoes reactions typical of boronic acids, such as:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst.
Oxidation: Boronic acids can be oxidized to form the corresponding alcohols or phenols.
Substitution: The boronic acid group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, to facilitate the coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Major Products Formed
Biaryl Compounds: From Suzuki-Miyaura coupling.
Alcohols or Phenols: From oxidation reactions.
Aplicaciones Científicas De Investigación
(2-Fluoro-6-isopropylpyridin-4-yl)boronic acid has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of (2-Fluoro-6-isopropylpyridin-4-yl)boronic acid in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl halide.
Transmetalation: The boronic acid transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex releases the coupled product, regenerating the catalyst.
Comparación Con Compuestos Similares
Similar Compounds
Phenylboronic Acid: A simpler boronic acid used in similar coupling reactions.
4-Fluorophenylboronic Acid: Similar in structure but lacks the isopropyl group.
2-Isopropylphenylboronic Acid: Similar but lacks the fluoro group.
Uniqueness
(2-Fluoro-6-isopropylpyridin-4-yl)boronic acid is unique due to the presence of both fluoro and isopropyl groups on the pyridine ring. This combination of substituents can influence the reactivity and selectivity of the compound in various chemical reactions, making it a valuable intermediate in organic synthesis .
Propiedades
Fórmula molecular |
C8H11BFNO2 |
|---|---|
Peso molecular |
182.99 g/mol |
Nombre IUPAC |
(2-fluoro-6-propan-2-ylpyridin-4-yl)boronic acid |
InChI |
InChI=1S/C8H11BFNO2/c1-5(2)7-3-6(9(12)13)4-8(10)11-7/h3-5,12-13H,1-2H3 |
Clave InChI |
VVGHQWACADIDGE-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC(=NC(=C1)F)C(C)C)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{5-oxo-4H,5H-[1,2,3]triazolo[1,5-a]quinazolin-4-yl}acetic acid](/img/structure/B14093318.png)
![4-hydroxy-2,5-dimethyl-N-(pyridin-3-ylmethyl)thieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B14093324.png)
![2-[3,4,5-Trihydroxy-6-[2-methoxy-1-[(1-methylpyrrolidine-2-carbonyl)amino]propyl]oxan-2-yl]sulfanylethyl 2-methylpropanoate](/img/structure/B14093330.png)
![2-[4-(3-fluorophenyl)-3H-imidazol-2-yl]propan-2-amine](/img/structure/B14093338.png)
![4-(2-fluorophenyl)-3-(2-hydroxy-3,5-dimethylphenyl)-5-[2-(4-methoxyphenyl)ethyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14093352.png)

![5,7-Dimethyl-1-[4-(propan-2-yl)phenyl]-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14093366.png)
![1,3,7-trimethyl-N-(2-methylphenyl)-5-[4-(methylsulfanyl)phenyl]-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxamide](/img/structure/B14093369.png)
![ethyl 3-(3,7,9-trimethyl-6,8-dioxo-6,7,8,9-tetrahydro[1,2,4]triazino[3,4-f]purin-1(4H)-yl)propanoate](/img/structure/B14093378.png)
![3-Methyl-7-[3-(1-phenyl-1H-tetrazol-5-ylsulfanyl)-propyl]-8-piperidin-1-yl-3,7-dihydro-purine-2,6-dione](/img/structure/B14093386.png)
![ethyl 4-[3-(2-methoxyethyl)-1-methyl-2,4-dioxo-1,2,3,4,7,8-hexahydropyrimido[2,1-f]purin-9(6H)-yl]benzoate](/img/structure/B14093390.png)
![(1E,2E)-bis[1-(4-nitrophenyl)ethylidene]hydrazine](/img/structure/B14093395.png)


